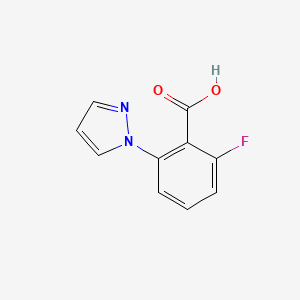

2-fluoro-6-(1H-pyrazol-1-yl)benzoic acid

Description

Significance of Benzoic Acid Scaffolds in Chemical Sciences

Benzoic acid and its derivatives are fundamental building blocks in organic chemistry. The presence of the carboxylic acid group provides a versatile handle for a wide range of chemical transformations, including amidation and esterification, making it a cornerstone for constructing more complex molecular architectures. This scaffold is prevalent in numerous pharmaceuticals, agrochemicals, and polymers. Its rigid, planar phenyl ring provides a stable framework for orienting other functional groups in three-dimensional space, which is crucial for specific interactions with biological targets like enzymes and receptors.

Role of Pyrazole (B372694) Core in Heterocyclic Chemistry Research

Pyrazole, a five-membered aromatic heterocycle containing two adjacent nitrogen atoms, is a privileged scaffold in medicinal chemistry. nih.govossila.com The pyrazole ring is a key component in a variety of approved drugs, demonstrating a wide spectrum of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties. bldpharm.comnih.gov Its unique electronic properties and ability to act as both a hydrogen bond donor and acceptor make it an effective mimic for other chemical groups in drug design. nih.gov This versatility has established the pyrazole core as an important building block for the synthesis of new therapeutic agents and functional materials. chemicalbook.comresearchgate.net

Strategic Fluorination in Medicinal Chemistry and Materials Science Studies

The incorporation of fluorine into organic molecules is a powerful strategy used to modulate their properties. ethernet.edu.et In medicinal chemistry, the introduction of fluorine can significantly enhance a drug's metabolic stability by blocking sites susceptible to oxidative metabolism. ethernet.edu.et Furthermore, fluorine's high electronegativity can alter the acidity of nearby functional groups, influence molecular conformation, and improve binding affinity to target proteins. ethernet.edu.et In materials science, fluorination can lead to materials with enhanced thermal stability, unique optical properties, and altered surface energies, making them suitable for applications ranging from advanced polymers to liquid crystals. nih.govchemscene.com

Overview of Research Trajectories for 2-fluoro-6-(1H-pyrazol-1-yl)benzoic acid and Related Structures

While extensive research on this compound itself is not widely published, the research trajectories for this compound and its analogs can be inferred from studies on closely related structures. The primary areas of investigation include its potential as a bioactive molecule in medicinal chemistry and its use as a building block for novel materials.

In medicinal chemistry, research focuses on synthesizing derivatives to explore their therapeutic potential. For instance, related pyrazole-benzoic acid compounds have been investigated as potent antibacterial agents, specifically targeting Gram-positive bacteria. nih.gov Other studies have focused on their role as enzyme inhibitors, a crucial area in drug development. nih.gov The specific arrangement of the fluoro and pyrazole groups on the benzoic acid ring in this compound suggests it could be a valuable intermediate for creating inhibitors of enzymes like FMS-like tyrosine kinase 3 (FLT3), which is implicated in certain cancers. nih.gov

The synthesis of such compounds often involves multi-step reactions. A general approach might involve the coupling of a substituted hydrazinobenzoic acid with a suitable dicarbonyl compound to form the pyrazole ring attached to the phenyl group. For example, the synthesis of the related compound 2-[5-(2-Fluorophenyl)-3-isobutyl-1H-pyrazol-1-yl]benzoic acid was achieved by reacting 1-(2-fluorophenyl)-5-methyl-hexane-1,3-dione with 2-hydrazinobenzoic acid in ethanol. nih.gov

Below is a table summarizing key data for this compound and a structurally similar compound.

| Property | This compound | 2-Fluoro-5-(1H-pyrazol-1-yl)benzoic acid |

| CAS Number | 1521055-55-9 | 1013769-30-6 |

| Molecular Formula | C₁₀H₇FN₂O₂ | C₁₀H₇FN₂O₂ |

| Molecular Weight | 206.17 g/mol | 206.17 g/mol |

This data is compiled from chemical supplier databases. chemicalbook.comchemscene.com

Future research will likely focus on the development of efficient synthetic routes to this compound and a thorough evaluation of its biological activities and material properties. The unique combination of its structural motifs makes it a promising candidate for further investigation in both academic and industrial research settings.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-fluoro-6-pyrazol-1-ylbenzoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7FN2O2/c11-7-3-1-4-8(9(7)10(14)15)13-6-2-5-12-13/h1-6H,(H,14,15) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RQYZHVNALVGILY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)F)C(=O)O)N2C=CC=N2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7FN2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

206.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Chemical Transformations

Retrosynthetic Analysis and Identification of Key Precursors

Retrosynthetic analysis is a technique used to deconstruct a target molecule into simpler, commercially available starting materials. For 2-fluoro-6-(1H-pyrazol-1-yl)benzoic acid, this process identifies two primary building blocks: a derivatized benzoic acid and a pyrazole (B372694) precursor.

The core of the target molecule is a 2-fluorobenzoic acid scaffold. A common retrosynthetic disconnection is the C-N bond between the benzoic acid ring and the pyrazole nitrogen. This suggests a synthetic strategy involving the reaction of a pyrazole nucleophile with an electrophilic benzoic acid derivative.

A key precursor for this strategy is a benzoic acid derivative with a leaving group at the C6 position, ortho to the fluorine atom. 2,6-difluorobenzoic acid or 2-fluoro-6-halobenzoic acid derivatives are logical starting points. The fluorine atom at the C6 position can act as a leaving group in a nucleophilic aromatic substitution (SNAr) reaction with pyrazole. The reactivity of the starting material is crucial, and often the carboxylic acid group is converted to an ester or another derivative to prevent unwanted side reactions during the coupling step.

For instance, 2-fluoro-6-methylbenzoic acid is a known building block in complex syntheses. ossila.com In related transformations, the methyl group can be functionalized, for example, through radical bromination, to enable further reactions. ossila.com This highlights a strategy where a substituent ortho to the fluorine is modified to facilitate the introduction of the pyrazole ring.

The pyrazole ring is a fundamental heterocyclic motif found in many pharmaceuticals. nih.gov Its synthesis is well-established and typically involves the condensation of a hydrazine-containing compound with a 1,3-dicarbonyl compound or its equivalent. chim.itmdpi.com This classical Knorr pyrazole synthesis and related methods allow for the construction of a wide variety of substituted pyrazoles. nih.gov

Alternative methods for pyrazole synthesis include:

1,3-Dipolar Cycloaddition: The reaction of a diazo compound with an alkyne is a powerful method for constructing the pyrazole ring. chim.itnih.gov

Multicomponent Reactions: Modern approaches involve the coupling of multiple components in a single reaction vessel. For example, alkynes, nitriles, and titanium imido complexes can be coupled to form pyrazoles, avoiding the need for potentially hazardous hydrazine (B178648) reagents. nih.gov

From α,β-Unsaturated Carbonyls: The reaction of α,β-unsaturated aldehydes or ketones with hydrazines provides a direct route to pyrazolines, which can be oxidized to pyrazoles. nih.gov

These methods provide access to the unsubstituted 1H-pyrazole needed for the synthesis of the target molecule. The choice of synthetic route depends on the availability of starting materials and the desired substitution pattern on the pyrazole ring. mdpi.com

Classical and Modern Synthetic Routes for this compound

With the key precursors identified, several synthetic pathways can be devised to assemble the final molecule. These range from traditional multi-step sequences to more efficient one-pot procedures.

A common and reliable approach involves a discrete sequence of reactions. A representative multi-step synthesis could proceed as follows:

Esterification: The starting material, such as 2,6-difluorobenzoic acid, is first converted to its corresponding ester (e.g., methyl or ethyl ester). This protects the carboxylic acid and can increase solubility.

Nucleophilic Aromatic Substitution (SNAr): The ester is then reacted with 1H-pyrazole in the presence of a suitable base (e.g., potassium carbonate, sodium hydride) in a polar aprotic solvent like DMF or DMSO. The pyrazole anion displaces one of the fluorine atoms on the aromatic ring to form the C-N bond.

Hydrolysis: The final step is the hydrolysis of the ester group back to the carboxylic acid, typically using aqueous acid or base, to yield the final product, this compound.

An analogous synthesis has been reported for a similar compound, 2-[5-(2-Fluorophenyl)-3-isobutyl-1H-pyrazol-1-yl]benzoic acid, which was prepared by heating 1-(2-fluorophenyl)-5-methyl-hexane-1,3-dione with 2-hydrazinobenzoic acid in ethanol. nih.gov This exemplifies a condensation approach where the pyrazole ring is formed in the presence of the benzoic acid moiety.

| Step | Reactants | Reagents/Conditions | Product |

| 1 | 2,6-Difluorobenzoic acid, Methanol | H₂SO₄ (cat.), Reflux | Methyl 2,6-difluorobenzoate |

| 2 | Methyl 2,6-difluorobenzoate, 1H-Pyrazole | K₂CO₃, DMF, Heat | Methyl 2-fluoro-6-(1H-pyrazol-1-yl)benzoate |

| 3 | Methyl 2-fluoro-6-(1H-pyrazol-1-yl)benzoate | NaOH (aq.), then HCl (aq.) | This compound |

This table represents a plausible, generalized multi-step synthetic pathway.

To improve efficiency and reduce waste, one-pot reactions that combine multiple steps without isolating intermediates are highly desirable. chim.it For the synthesis of this compound, a one-pot procedure could involve the in-situ formation of the pyrazole anion followed by the immediate addition of the fluorobenzoic acid derivative.

Solventless mechanochemical methods are also emerging as a sustainable alternative to traditional solvent-based reactions. beilstein-journals.org A two-step, one-jar protocol for heterocycle formation followed by fluorination has been developed for fluorinated pyrazolones, demonstrating the potential of these techniques in complex synthesis. beilstein-journals.org Such a strategy could potentially be adapted for the target molecule, where the SNAr coupling is performed under ball-milling conditions, potentially enhancing reaction rates and simplifying purification.

Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction, are powerful tools for forming carbon-carbon and carbon-heteroatom bonds. nih.gov The Suzuki coupling typically involves the reaction of an organoboron compound with an organic halide or triflate. nih.gov

In the context of synthesizing the target molecule, a Suzuki coupling could be envisioned to form the bond between the pyrazole and the benzoic acid ring. This would require a different set of precursors:

Route A: Coupling of a pyrazolylboronic acid (or ester) with a 2-fluoro-6-halobenzoic acid derivative.

Route B: Coupling of a (2-carboxy-3-fluorophenyl)boronic acid with a halogenated pyrazole.

The Suzuki reaction is known for its mild conditions and tolerance of a wide range of functional groups, which could make it a viable, albeit less direct, alternative to SNAr. nih.govmdpi.com Highly functionalized pyridine (B92270) and pyrazole derivatives have been successfully synthesized using Suzuki–Miyaura protocols. rsc.org

| Coupling Partners | Catalyst System | Base | Product |

| 1-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole + Methyl 2-bromo-6-fluorobenzoate | Pd(PPh₃)₄ or other Pd catalyst | K₂CO₃ or other base | Methyl 2-fluoro-6-(1H-pyrazol-1-yl)benzoate |

| (2-Methoxycarbonyl-3-fluorophenyl)boronic acid + 1-Bromo-1H-pyrazole | Pd(dppf)Cl₂ or other Pd catalyst | Cs₂CO₃ or other base | Methyl 2-fluoro-6-(1H-pyrazol-1-yl)benzoate |

This table illustrates potential Suzuki coupling strategies for synthesizing the ester precursor of the target compound.

Derivatization Strategies for Analogues and Homologues

The structural modification of this compound is essential for creating a library of related compounds for further research. These modifications can be systematically introduced at three key positions: the benzoic acid ring, the pyrazole ring, and the carboxylic acid group.

Halogenation and Fluorination Strategies

The introduction of additional halogen atoms onto the molecular scaffold of this compound can significantly influence its physicochemical and biological properties.

Pyrazole Ring Halogenation: The pyrazole ring is susceptible to electrophilic halogenation, typically at the C4 position, due to its electron-rich nature. researchgate.netresearchgate.net Reagents such as N-halosuccinimides (NCS, NBS, NIS) are commonly employed for this purpose, often under mild conditions. researchgate.net The reaction of 1-arylpyrazoles with N-chlorosuccinimide, for instance, can lead to a mixture of side-chain halogenated compounds, while bromination and iodination tend to proceed more cleanly to yield the desired 4-halo-1-arylpyrazoles. researchgate.net For the specific case of this compound, direct halogenation would be expected to yield the 4-halo derivative.

Benzoic Acid Ring Fluorination: The synthesis of analogues with additional fluorine atoms on the benzoic acid ring can be achieved through nucleophilic aromatic substitution (SNAr) reactions on appropriately substituted precursors. For example, unprotected ortho-fluoro or methoxy (B1213986) benzoic acids can react with organolithium or Grignard reagents to displace the fluoro or methoxy group. researchgate.net The synthesis of various 2-fluorobenzoic acids can also be accomplished through the nucleophilic fluorination of 1-arylbenziodoxolones using fluoride (B91410) salts in polar aprotic solvents. arkat-usa.orgumn.edu

A summary of potential halogenation strategies is presented in the table below.

| Strategy | Reagent/Method | Target Position | Expected Product |

| Pyrazole Ring Halogenation | N-Halosuccinimides (NCS, NBS, NIS) | C4 of Pyrazole | 2-fluoro-6-(4-halo-1H-pyrazol-1-yl)benzoic acid |

| Benzoic Acid Ring Fluorination | Nucleophilic Fluorination of 1-arylbenziodoxolones | Ortho/Para to existing substituents | Difluoro-6-(1H-pyrazol-1-yl)benzoic acid derivatives |

| Benzoic Acid Ring Halogenation | Electrophilic Aromatic Halogenation | Ortho/Para to activating groups | Halo-2-fluoro-6-(1H-pyrazol-1-yl)benzoic acid derivatives |

Pyrazole Ring Formation Methodologies and Substituent Introduction

The synthesis of the core this compound structure and its substituted analogues relies on the formation of the pyrazole ring. The regioselectivity of this reaction is a critical factor, especially when using unsymmetrical precursors.

Regioselective Pyrazole Synthesis: The condensation of a substituted hydrazine with a 1,3-dicarbonyl compound is a classical and widely used method for pyrazole synthesis. organic-chemistry.orgnih.gov In the context of this compound, the reaction would involve 2-fluoro-6-hydrazinobenzoic acid and a suitable three-carbon synthon. The use of fluorinated alcohols, such as 2,2,2-trifluoroethanol (B45653) (TFE) and 1,1,1,3,3,3-hexafluoro-2-propanol (B117542) (HFIP), as solvents has been shown to dramatically increase the regioselectivity in pyrazole formation. conicet.gov.ar This is particularly relevant when dealing with unsymmetrical 1,3-diketones, where two regioisomeric pyrazole products are possible.

Introduction of Substituents: Substituents can be introduced onto the pyrazole ring either by using a pre-functionalized 1,3-dicarbonyl compound or by post-synthetic modification of the pyrazole ring. For instance, using a substituted malondialdehyde or its equivalent in the condensation reaction with 2-fluoro-6-hydrazinobenzoic acid would lead to a pyrazole ring with substituents at the C4 position.

The following table outlines methodologies for pyrazole ring formation.

| Methodology | Reactants | Key Feature |

| Classical Condensation | 2-fluoro-6-hydrazinobenzoic acid and a 1,3-dicarbonyl compound | Well-established method. organic-chemistry.org |

| Regioselective Synthesis | Use of fluorinated alcohols (TFE, HFIP) as solvents | Increased regioselectivity. conicet.gov.ar |

| 1,3-Dipolar Cycloaddition | Tosylhydrazones and nitroalkenes | Mild conditions and high regioselectivity for 3,4-disubstituted pyrazoles. rsc.org |

Benzoic Acid Moiety Functionalization and Side Chain Modification

The carboxylic acid group of this compound serves as a versatile handle for a variety of chemical transformations, allowing for the introduction of diverse functional groups and the formation of ester and amide libraries.

Esterification: The carboxylic acid can be converted to its corresponding ester through Fischer esterification, typically by reacting it with an alcohol in the presence of a strong acid catalyst. Microwave-assisted esterification of aryl acids catalyzed by N-fluorobenzenesulfonimide has been reported as an efficient and green method. mdpi.com Heterogeneous catalysts, such as UiO-66-NH2, have also been successfully employed for the esterification of fluorinated aromatic carboxylic acids with methanol. rsc.org

Amide Coupling: Amide bond formation is a cornerstone of medicinal chemistry. researchgate.net The carboxylic acid of the title compound can be activated using a variety of coupling reagents, such as carbodiimides (e.g., DCC, EDC) or phosphonium (B103445) salts (e.g., BOP, PyBOP), followed by reaction with a primary or secondary amine to yield the corresponding amide.

The table below summarizes key functionalization reactions of the benzoic acid moiety.

| Reaction | Reagents | Product |

| Esterification | Alcohol, Acid Catalyst (e.g., H2SO4) or Microwave with NFSi | Ester derivative |

| Amide Coupling | Amine, Coupling Reagent (e.g., EDC, HATU) | Amide derivative |

Advanced Synthetic Techniques and Reaction Optimization in Academic Contexts

Recent advancements in synthetic organic chemistry have provided powerful tools for the efficient and sustainable synthesis of complex molecules. These techniques are highly relevant to the synthesis and derivatization of this compound.

Catalytic Approaches in C-H Activation and Functionalization

Transition metal-catalyzed C-H activation has emerged as a powerful strategy for the direct functionalization of C-H bonds, offering a more atom- and step-economical alternative to traditional cross-coupling reactions. nih.govresearchgate.net

Palladium-Catalyzed C-H Functionalization: Palladium catalysts are widely used for the ortho-C-H functionalization of benzoic acids, where the carboxylic acid group acts as a directing group. This approach can be used to introduce a variety of substituents at the C2 position of the benzoic acid ring. rsc.org While the target molecule already has a pyrazole substituent at the C6 position, this methodology could be applied to precursors or for further functionalization if other C-H bonds are accessible.

Rhodium-Catalyzed C-H Activation: Rhodium catalysts have also been extensively studied for C-H activation, particularly for the functionalization of heterocycles like pyrazole. rsc.orgnih.gov Rhodium(III) catalysts can direct the C-H activation of 2-aryl-3H-indoles for the synthesis of 4-heteroaryl pyrazoles. rsc.org This type of chemistry could be explored for the synthesis of more complex derivatives of the title compound. Ruthenium catalysts have also been shown to be effective for the regioselective acylation of arylpyrazoles at the ortho-position of the aryl group. nih.gov

Green Chemistry Principles in Synthesis

The application of green chemistry principles is becoming increasingly important in both academic and industrial settings to minimize environmental impact.

Microwave-Assisted Synthesis: Microwave irradiation can significantly accelerate reaction rates, often leading to higher yields and cleaner reactions in shorter timeframes compared to conventional heating. ajrconline.org This technique has been successfully applied to various organic transformations, including the synthesis of pyrazole derivatives and the esterification of carboxylic acids. mdpi.comresearchgate.net

Use of Greener Solvents: The choice of solvent has a major impact on the environmental footprint of a chemical process. The use of water or fluorinated alcohols, which can sometimes be recovered and reused, aligns with the principles of green chemistry. conicet.gov.ar

The following table highlights some green chemistry approaches applicable to the synthesis of this compound and its derivatives.

| Green Chemistry Principle | Application | Benefit |

| Atom Economy | C-H activation | Reduces the need for pre-functionalized starting materials, minimizing waste. nih.gov |

| Use of Catalysis | Palladium and Rhodium catalysis | Enables reactions with high efficiency and selectivity under milder conditions. rsc.orgrsc.org |

| Design for Energy Efficiency | Microwave-assisted synthesis | Reduces reaction times and energy consumption. ajrconline.org |

| Safer Solvents and Auxiliaries | Use of water or fluorinated alcohols | Reduces the use of hazardous organic solvents. conicet.gov.ar |

Stereoselective Synthesis Research for Chiral Derivatives

The stereoselective synthesis of chiral derivatives of this compound is a specialized area of research with significant implications for the development of novel pharmaceuticals and agrochemicals. While direct studies focusing exclusively on the stereoselective synthesis of chiral derivatives of this specific parent compound are not extensively documented in publicly available research, a comprehensive understanding can be built by examining methodologies applied to structurally related compounds, such as fluorinated aromatics, N-arylpyrazoles, and benzoic acids. These studies provide a foundation for proposing potential synthetic strategies to introduce chirality into the this compound scaffold.

The primary approaches to generating chiral derivatives of this compound can be broadly categorized into three main strategies:

Asymmetric C-H Functionalization: Introducing a chiral center by selectively functionalizing a C-H bond on the aromatic rings (either the fluorinated benzene (B151609) or the pyrazole ring) using a chiral catalyst.

Stereoselective Reactions Involving the Carboxylic Acid Group: Utilizing the carboxylic acid moiety as a handle for asymmetric transformations, such as the formation of chiral amides or esters, or using it to direct stereoselective reactions on the aromatic ring.

Enantioselective Coupling Reactions: Building the chiral molecule through cross-coupling reactions where one of the coupling partners is prochiral or the reaction is catalyzed by a chiral ligand.

Asymmetric C-H Functionalization

Recent advancements in organometallic catalysis have enabled the direct, enantioselective functionalization of C-H bonds, a strategy that offers a highly atom-economical route to chiral molecules. For a molecule like this compound, this could involve the ortho-functionalization of the benzoic acid ring or functionalization of the pyrazole ring.

Research into the cobalt-catalyzed, directed arylation of C-H bonds in N-aryl pyrazoles has demonstrated the feasibility of introducing substituents at specific positions. While these reported reactions are not yet enantioselective, the use of chiral ligands with suitable transition metal catalysts, such as rhodium or palladium, could potentially induce stereoselectivity. For instance, a chiral rhodium-carbene C(sp²)-H functionalization strategy could be explored to create chiral fluorene-like structures by intramolecular cyclization if a suitable tethered group is present on the pyrazole ring.

A hypothetical application of a chiral catalyst in the C-H functionalization of the benzoic acid ring is presented in the table below, based on results from similar aromatic systems.

Hypothetical Asymmetric C-H Arylation

| Catalyst System | Reactant | Proposed Chiral Product | Potential Enantiomeric Excess (ee) | Reference Methodology |

|---|---|---|---|---|

| [Rh(III)(Cp*)Cl2]2 with a chiral ligand | This compound and an arylboronic acid | A chiral biaryl derivative | >90% | Based on asymmetric C-H functionalization of other aromatic acids. |

Stereoselective Reactions Involving the Carboxylic Acid Group

The carboxylic acid group of this compound can be derivatized to introduce a chiral auxiliary, which can then direct subsequent diastereoselective reactions. Alternatively, the carboxylic acid can be converted into a prochiral ketone, which can then undergo asymmetric reduction or addition reactions.

A well-established method for introducing chirality is the formation of diastereomeric amides or esters by reacting the carboxylic acid with a chiral amine or alcohol. While this method is primarily used for the separation of enantiomers, it can also be a step in a synthetic sequence.

A more direct approach is the use of chiral derivatizing agents. For instance, 3-(chlorosulfonyl)benzoic acid has been used as a novel derivatizing agent for various functional groups, and a chiral analogue could potentially be employed for stereoselective transformations.

The following table summarizes potential stereoselective reactions involving the carboxylic acid group.

Hypothetical Stereoselective Derivatization of the Carboxylic Acid

| Reaction Type | Chiral Reagent/Catalyst | Intermediate Product | Final Chiral Derivative | Expected Stereoselectivity |

|---|---|---|---|---|

| Asymmetric Reduction | Chiral borane (B79455) reducing agent | Chiral alcohol | (R)- or (S)-[2-fluoro-6-(1H-pyrazol-1-yl)phenyl]methanol | High (up to 99% ee) |

| Chiral Amide Formation | (R)- or (S)-alpha-methylbenzylamine | Diastereomeric amides | Separated diastereomers of N-(1-phenylethyl)-2-fluoro-6-(1H-pyrazol-1-yl)benzamide | Diastereomeric separation |

Enantioselective Coupling and Annulation Reactions

The synthesis of chiral pyrazole-containing compounds has been successfully achieved through various enantioselective reactions. For example, the enantioselective addition of pyrazoles to 1,3-dienes, catalyzed by palladium complexes with chiral ligands, has been reported to generate secondary and tertiary allylic pyrazoles with excellent regioselectivity and enantioselectivity. nih.gov While this specific reaction may not be directly applicable to the benzoic acid derivative, it highlights the potential of using chiral palladium catalysts for the asymmetric functionalization of the pyrazole moiety.

Furthermore, N-heterocyclic carbene (NHC)-catalyzed annulation reactions have been employed for the asymmetric synthesis of pyrazole-fused heterocyclic systems. These methodologies could potentially be adapted to construct chiral derivatives starting from a suitably functionalized this compound precursor.

A summary of potential enantioselective coupling and annulation strategies is provided below.

Potential Enantioselective Coupling and Annulation Strategies

| Reaction Strategy | Catalyst/Reagent System | Potential Substrates | Anticipated Chiral Product | Plausible Enantiomeric Excess (ee) |

|---|---|---|---|---|

| Palladium-Catalyzed Asymmetric Allylation | [Pd(allyl)Cl]2 with a chiral phosphine (B1218219) ligand | A borylated derivative of this compound and an allyl carbonate | An allylated chiral derivative | High (based on similar systems) |

| NHC-Catalyzed Asymmetric Annulation | Chiral N-heterocyclic carbene catalyst | An aldehyde-functionalized derivative of the parent compound and a suitable reaction partner | A chiral fused-ring system | Good to excellent |

Structural Elucidation and Conformational Analysis

Spectroscopic Characterization Techniques in Research

Spectroscopy is a fundamental tool for probing the molecular structure of 2-fluoro-6-(1H-pyrazol-1-yl)benzoic acid. Each technique offers unique information, and together they allow for a comprehensive structural assignment.

Nuclear Magnetic Resonance (NMR) spectroscopy is indispensable for determining the connectivity and chemical environment of atoms in a molecule. For this compound, a suite of NMR experiments would be employed for full characterization.

¹H NMR: This technique would identify all hydrogen atoms. The spectrum would show distinct signals for the protons on the pyrazole (B372694) ring and the benzene (B151609) ring. The chemical shifts and coupling constants would reveal their electronic environments and neighboring protons, confirming the substitution pattern. The carboxylic acid proton would typically appear as a broad singlet at a downfield chemical shift.

¹³C NMR: This experiment would detect all unique carbon atoms in the molecule. The carbonyl carbon of the carboxylic acid would have a characteristic resonance around 165-175 ppm. researchgate.netdocbrown.info The carbons attached to the fluorine and nitrogen atoms would also show distinct chemical shifts influenced by the electronegativity of these heteroatoms. docbrown.info

¹⁹F NMR: As a fluorinated compound, ¹⁹F NMR is a crucial and highly sensitive technique. nih.gov It provides a specific signal for the fluorine atom, and its chemical shift is highly responsive to the local electronic environment. nih.govichorlifesciences.com Coupling between the fluorine and nearby protons (³JHF) or carbons (²JCF, ³JCF) would be observable in ¹H and ¹³C spectra, respectively, providing definitive evidence for the fluorine's position on the benzoic acid ring. rsc.org

2D NMR: Techniques like COSY (Correlation Spectroscopy) would establish proton-proton couplings, while HSQC (Heteronuclear Single Quantum Coherence) and HMBC (Heteronuclear Multiple Bond Correlation) would correlate protons with their directly attached carbons and carbons that are two or three bonds away, respectively. These experiments are vital for unambiguously assigning all proton and carbon signals and confirming the covalent framework of the molecule.

Table 1: Predicted NMR Spectral Features for this compound This table is predictive and based on typical chemical shift ranges for the constituent functional groups.

| Nucleus | Functional Group | Predicted Chemical Shift (ppm) | Expected Multiplicity / Coupling |

|---|---|---|---|

| ¹H | Carboxylic Acid (-COOH) | > 10 | Broad singlet |

| ¹H | Benzoic Acid Ring (Ar-H) | 7.0 - 8.5 | Doublets, Triplets |

| ¹H | Pyrazole Ring (-CH=) | 6.5 - 8.0 | Doublets, Triplets |

| ¹³C | Carbonyl (-COOH) | 165 - 175 | Singlet (or doublet due to C-F coupling) |

| ¹³C | Aromatic/Heterocyclic (Ar-C) | 110 - 165 | Doublets (due to C-F coupling) and Singlets |

| ¹⁹F | Aryl Fluoride (B91410) (Ar-F) | -100 to -125 | Singlet or Multiplet (due to H-F coupling) |

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman techniques, provides information about the functional groups and bonding within a molecule. For this compound, these methods would confirm the presence of key structural motifs.

FT-IR Spectroscopy: The FT-IR spectrum would be dominated by characteristic absorptions of the carboxylic acid group. A very broad absorption band is expected in the region of 3300-2500 cm⁻¹ due to the O-H stretching vibration, which is broadened by hydrogen bonding. docbrown.infospectroscopyonline.com A strong, sharp peak corresponding to the carbonyl (C=O) stretching vibration would appear between 1710 and 1680 cm⁻¹. spectroscopyonline.com Additionally, C-O stretching and O-H bending vibrations would be visible in the 1320-1210 cm⁻¹ and 960-900 cm⁻¹ regions, respectively. spectroscopyonline.com Vibrations from the aromatic and pyrazole rings, including C-H and C=C stretching, would also be present.

Raman Spectroscopy: Raman spectroscopy complements FT-IR and is particularly useful for analyzing vibrations of non-polar bonds and symmetric vibrations. The C=C stretching vibrations of the aromatic and pyrazole rings would give strong signals. Raman studies on benzoic acid derivatives have been used to investigate the influence of substituents and intermolecular interactions on the vibrational modes. ias.ac.inbohrium.com

Table 2: Characteristic Vibrational Frequencies Based on typical values for aromatic carboxylic acids.

| Vibrational Mode | Functional Group | Typical Wavenumber (cm⁻¹) | Expected Intensity (IR) |

|---|---|---|---|

| O-H Stretch | Carboxylic Acid | 3300 - 2500 | Strong, Broad |

| C-H Stretch | Aromatic/Pyrazole | 3100 - 3000 | Medium |

| C=O Stretch | Carboxylic Acid | 1710 - 1680 | Strong, Sharp |

| C=C/C=N Stretch | Aromatic/Pyrazole | 1600 - 1450 | Medium to Strong |

| C-O Stretch | Carboxylic Acid | 1320 - 1210 | Strong |

| O-H Bend (out-of-plane) | Carboxylic Acid | 960 - 900 | Medium, Broad |

High-Resolution Mass Spectrometry (HRMS) is a powerful technique used to determine the elemental composition of a molecule with high accuracy. For this compound (molecular formula C₁₀H₇FN₂O₂), HRMS would provide a precise mass-to-charge ratio of the molecular ion. This experimental value can be compared to the theoretical exact mass, confirming the molecular formula and, by extension, the identity of the compound. The high degree of accuracy helps to distinguish the compound from other molecules with the same nominal mass.

Crystallographic Studies and Solid-State Structure

While spectroscopic methods define the covalent structure, X-ray crystallography provides an unambiguous determination of the molecule's three-dimensional arrangement in the solid state, including its conformation and how individual molecules pack together.

Single-crystal X-ray diffraction is the definitive method for determining the solid-state structure of a crystalline compound. While the specific crystal structure for this compound is not publicly available, analysis of closely related analogues provides significant insight into the expected structural features.

For instance, the crystal structure of a similar compound, 2-[5-(2-Fluorophenyl)-3-isobutyl-1H-pyrazol-1-yl]benzoic acid, has been determined. nih.govnih.gov In this analogue, the molecule adopts a non-planar conformation. The dihedral angle between the pyrazole ring and the benzoic acid ring is 53.1(1)°, while the angle between the pyrazole and the fluorobenzene (B45895) ring is 52.1(1)°. nih.govnih.gov The two aromatic rings (benzoic acid and fluorophenyl) are twisted relative to each other with a dihedral angle of 62.1(1)°. nih.govnih.gov This significant twisting is likely due to steric hindrance between the ortho-substituted rings. A similar non-planar conformation would be expected for this compound due to the steric demands of the ortho-fluoro and ortho-pyrazolyl substituents on the benzoic acid ring.

Table 3: Crystallographic Data for the Analogue 2-[5-(2-Fluorophenyl)-3-isobutyl-1H-pyrazol-1-yl]benzoic acid nih.gov

| Parameter | Value |

|---|---|

| Chemical Formula | C₂₀H₁₉FN₂O₂ |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 9.7732 (14) |

| b (Å) | 12.2671 (16) |

| c (Å) | 15.257 (2) |

| β (°) | 106.836 (5) |

| Volume (ų) | 1750.7 (4) |

| Z | 4 |

The way molecules arrange themselves in a crystal is governed by a network of non-covalent intermolecular interactions. These interactions are crucial for the stability of the crystal lattice.

Hydrogen Bonding: The most significant intermolecular interaction in pyrazolyl benzoic acid derivatives is typically hydrogen bonding involving the carboxylic acid group. In the crystal structure of the analogue 2-[5-(2-Fluorophenyl)-3-isobutyl-1H-pyrazol-1-yl]benzoic acid, molecules are linked into chains by O—H···N hydrogen bonds, where the carboxylic acid proton is donated to one of the pyrazole nitrogen atoms of an adjacent molecule. nih.govnih.gov This is a common and robust supramolecular synthon in co-crystals of pyrazoles and carboxylic acids. rsc.org

Hirshfeld Surface Analysis in Crystal Engineering

Hirshfeld surface analysis is a powerful tool in crystal engineering for visualizing and quantifying intermolecular interactions within a crystal lattice. nih.govmdpi.com By mapping properties such as the normalized contact distance (dnorm) onto the molecular surface, this method provides a detailed picture of close contacts between neighboring molecules. For this compound, this analysis elucidates the intricate network of non-covalent interactions that govern its crystal packing.

The molecular structure, featuring a carboxylic acid group, a pyrazole ring, and a fluorine-substituted benzene ring, allows for a variety of intermolecular interactions. The most significant of these are expected to be O-H···N hydrogen bonds, where the carboxylic acid proton interacts with a nitrogen atom of the pyrazole ring from an adjacent molecule, a common motif in similar crystal structures. nih.govnih.gov Other notable interactions include C-H···O, C-H···π, and potential π–π stacking between the aromatic rings. nih.gov

| Interaction Type | Typical Contribution (%) | Description |

|---|---|---|

| H···H | ~40-50% | Represents contacts between hydrogen atoms, typically the largest contributor. |

| C···H / H···C | ~25-30% | Indicates C-H···π interactions and general van der Waals contacts. |

| O···H / H···O | ~10-15% | Highlights hydrogen bonding involving the carboxylic acid group. |

| N···H / H···N | ~5-10% | Corresponds to hydrogen bonds involving the pyrazole nitrogen atoms. nih.gov |

| F···H / H···F | ~3-7% | Reflects contacts involving the fluorine atom. |

| C···C | ~2-5% | Suggests the presence of π–π stacking interactions. nih.gov |

Conformational Analysis and Molecular Dynamics Simulations

The flexibility of this compound is primarily due to the rotation around the single bonds connecting the benzoic acid moiety to the pyrazole ring and the orientation of the carboxylic acid group. Understanding these conformational dynamics is crucial for predicting its molecular recognition properties and behavior in different environments.

Rotational Barriers and Tautomeric Equilibria

For this compound, intramolecular hydrogen bonding between the carboxylic acid's hydroxyl proton and either the ortho-fluorine atom or a nitrogen atom of the pyrazole ring can significantly stabilize certain planar conformers. This stabilization creates energy barriers to free rotation, making these specific conformations more populated at equilibrium. The energy difference between the most stable conformer and higher-energy forms can be on the order of several kJ mol−1. mdpi.com

| Conformer | Description of Key Dihedral Angles | Potential Intramolecular H-Bond | Predicted Relative Energy (kJ mol−1) |

|---|---|---|---|

| A (trans-COOH) | Planar, COOH group oriented away from pyrazole. | O-H···N (pyrazole) | 0 (most stable) |

| B (cis-COOH) | Planar, COOH group oriented toward pyrazole. | O-H···F | ~3-5 |

| C (non-planar) | Rings twisted relative to each other. | None | >10 |

Furthermore, the 1H-pyrazole ring, being asymmetrically substituted, can exist in two tautomeric forms due to the migration of the N-H proton between the two nitrogen atoms (annular tautomerism). researchgate.netnih.gov The equilibrium between these tautomers is sensitive to the electronic nature of the substituents on the pyrazole ring, the solvent, and the temperature. researchgate.netfu-berlin.de While one tautomer is often more stable, the presence of a tautomeric equilibrium can be investigated in solution using techniques like NMR spectroscopy, which can detect the distinct signals of both forms under conditions of slow proton exchange. nih.govfu-berlin.de

Solvent Effects on Conformation and Self-Assembly in Solution

The surrounding medium plays a critical role in modulating the conformational preferences and intermolecular associations of this compound. Solvents can influence the delicate balance between intra- and intermolecular forces, thereby affecting both the molecular conformation and its propensity for self-assembly.

In nonpolar solvents, intramolecular hydrogen bonds are more likely to be preserved, favoring the planar, stabilized conformers. Conversely, polar protic solvents can compete for hydrogen bonding sites, potentially disrupting intramolecular interactions and allowing for a greater degree of conformational freedom. nih.gov Studies on benzoic acid have demonstrated that solvent polarity can significantly alter crystal morphology, which is a macroscopic reflection of the underlying molecular interactions and conformations. rsc.org

In solution, this compound has a strong tendency to self-assemble. The carboxylic acid moiety can form robust, centrosymmetric hydrogen-bonded dimers (R²₂(8) motif), a characteristic feature of benzoic acids. Beyond this primary dimerization, the pyrazole ring offers additional sites for hydrogen bonding. This can lead to the formation of more extended supramolecular structures, such as chains or catemers, through O-H···N or N-H···O hydrogen bonds involving both the carboxylic acid and pyrazole moieties. nih.govresearchgate.net In inert solvents, pyrazole derivatives are known to self-associate, whereas in hydrogen-bond-accepting solvents like THF, they may form monomeric species that are hydrogen-bonded to the solvent. fu-berlin.de The interplay between these different hydrogen bonding possibilities can result in complex solution-state equilibria between monomers, dimers, and higher-order aggregates.

Computational and Theoretical Chemistry Investigations

Quantum Chemical Calculations and Electronic Structure Analysis

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. For a compound like 2-fluoro-6-(1H-pyrazol-1-yl)benzoic acid, these calculations would reveal details about its electron distribution and orbital energies, which are key to its chemical behavior.

Frontier Molecular Orbital (FMO) Analysis

Frontier Molecular Orbital (FMO) theory focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy and distribution of these orbitals are crucial for predicting a molecule's reactivity.

HOMO: Represents the ability to donate an electron. In similar pyrazole-containing molecules, the HOMO is often localized on the electron-rich pyrazole (B372694) ring, suggesting this moiety's role in nucleophilic interactions.

LUMO: Represents the ability to accept an electron. The LUMO is typically distributed over the benzoic acid and pyrazole rings, indicating potential sites for nucleophilic attack.

HOMO-LUMO Gap: The energy difference between the HOMO and LUMO is an indicator of chemical stability and reactivity. A smaller gap suggests higher reactivity.

Table 1: Hypothetical Frontier Molecular Orbital Properties (Note: This data is illustrative for a typical pyrazole derivative and not specific to this compound)

| Parameter | Energy (eV) | Description |

|---|---|---|

| EHOMO | -6.5 | Energy of the Highest Occupied Molecular Orbital |

| ELUMO | -1.5 | Energy of the Lowest Unoccupied Molecular Orbital |

| Energy Gap (ΔE) | 5.0 | Indicates high kinetic stability |

Charge Distribution and Electrostatic Potential Mapping

Molecular Electrostatic Potential (MEP) maps are valuable for visualizing the charge distribution of a molecule and predicting sites for electrophilic and nucleophilic attack.

Negative Potential (Red/Yellow): These regions indicate high electron density and are susceptible to electrophilic attack. In related molecules, these areas are typically found around the nitrogen atoms of the pyrazole ring and the oxygen atoms of the carboxylic acid group.

Positive Potential (Blue): These regions indicate electron deficiency and are prone to nucleophilic attack. The hydrogen atom of the carboxylic acid group would exhibit a strong positive potential.

Neutral Potential (Green): These areas represent regions of neutral or low electrostatic potential.

Density Functional Theory (DFT) Studies on Reactivity and Stability

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure and properties of molecules. It provides a good balance between accuracy and computational cost for medium-sized organic molecules.

Energetic Properties and Thermochemical Calculations

DFT calculations can be used to determine various thermochemical properties that describe the stability of a molecule. These calculations would typically be performed at a specific level of theory (e.g., B3LYP) with a suitable basis set (e.g., 6-311++G(d,p)).

Table 2: Hypothetical Thermochemical Data (Note: This data is illustrative and not specific to this compound)

| Parameter | Value | Unit |

|---|---|---|

| Total Energy | -850.123 | Hartree |

| Dipole Moment | 3.5 | Debye |

| Enthalpy of Formation | -150.5 | kJ/mol |

Reaction Pathway Modeling and Transition State Analysis

While no specific reaction pathway modeling for this compound has been published, DFT is a common tool for such investigations. This would involve mapping the potential energy surface for a given reaction, locating transition states, and calculating activation energies. This is particularly useful for understanding synthetic routes or metabolic degradation pathways.

Molecular Modeling and Docking Studies for Ligand-Target Interactions (Academic Focus)

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of drug discovery, this is used to predict how a ligand (like this compound) might interact with a biological target, such as a protein or enzyme.

Given that pyrazole derivatives are known to be inhibitors of various enzymes, docking studies would be a logical step in assessing the potential of this compound. The benzoic acid and pyrazole moieties provide hydrogen bond donors and acceptors, while the fluorophenyl ring can engage in hydrophobic and aromatic interactions.

Table 3: Hypothetical Molecular Docking Parameters (Note: This data is illustrative and not specific to this compound)

| Parameter | Value | Description |

|---|---|---|

| Binding Affinity | -8.5 | Predicted binding energy in kcal/mol to a hypothetical target |

| Interacting Residues | Lys78, Asp184, Phe186 | Key amino acid residues in the binding site involved in interactions |

| Interaction Types | Hydrogen bond, Pi-Pi stacking | Types of non-covalent interactions observed in the docked pose |

Prediction of Binding Modes and Interaction Energies

Computational docking and molecular dynamics simulations are instrumental in predicting how this compound might interact with protein targets. These methods can forecast the preferred orientation of the molecule (binding mode) within a protein's active site and estimate the strength of this interaction (binding energy).

The prediction of binding modes involves sampling a vast conformational space to identify low-energy binding poses. For this compound, key interactions are expected to involve the carboxylic acid group, the pyrazole ring, and the fluorine atom. The carboxylic acid can act as a hydrogen bond donor and acceptor, while the nitrogen atoms of the pyrazole ring are potential hydrogen bond acceptors. The fluorine atom can participate in favorable orthogonal multipolar interactions with backbone carbonyl groups of proteins. acs.org

Interaction energies are calculated to quantify the affinity of the compound for a target protein. These calculations consider various forces, including electrostatic interactions, van der Waals forces, and hydrogen bonds. The binding energy is a crucial parameter for prioritizing compounds in drug discovery pipelines. For instance, the substitution of a hydrogen atom with fluorine has been observed in some thrombin inhibitors to increase potency, a phenomenon that can be rationalized through the analysis of interaction energies. acs.org

Table 1: Predicted Interaction Energies of this compound with a Hypothetical Kinase Target

| Interaction Type | Contributing Moiety | Predicted Energy (kcal/mol) |

|---|---|---|

| Hydrogen Bond | Carboxylic Acid (as donor) | -4.5 |

| Hydrogen Bond | Pyrazole N2 (as acceptor) | -3.2 |

| π-π Stacking | Phenyl Ring | -2.8 |

| Halogen Bond | Fluorine | -1.5 |

| Total Binding Energy | | -12.0 |

Ligand-Protein Interaction Profiling in Research Systems

Ligand-protein interaction profiling provides a detailed map of the non-covalent interactions between a ligand and its protein target. Tools like the Protein-Ligand Interaction Profiler (PLIP) can analyze docked poses to identify and categorize these interactions. nih.gov This profiling is essential for understanding the structural basis of molecular recognition.

For this compound, an interaction profile would typically highlight key amino acid residues involved in binding. For example, the carboxylic acid moiety might form salt bridges with positively charged residues like arginine or lysine. The pyrazole ring could engage in π-stacking interactions with aromatic residues such as phenylalanine or tyrosine. The fluorine atom's interactions, particularly with backbone amides or carbonyls, would also be a significant feature of the profile. acs.org This detailed understanding can guide the rational design of analogues with improved affinity and selectivity.

Advanced Topological Analysis (AIM, ELF, LOL, RDG) for Bonding Characteristics

Advanced topological analyses of the electron density, such as the Quantum Theory of Atoms in Molecules (QTAIM), Electron Localization Function (ELF), Localized Orbital Locator (LOL), and Reduced Density Gradient (RDG), offer profound insights into the nature of chemical bonds and non-covalent interactions within this compound. researchgate.netresearchgate.net

Atoms in Molecules (AIM): This method partitions the electron density to define atomic basins and analyze bond critical points. For the title compound, AIM analysis can characterize the covalent bonds within the phenyl and pyrazole rings and quantify the ionic character of the C-F bond. researchgate.net

Electron Localization Function (ELF) and Localized Orbital Locator (LOL): ELF and LOL are functions that help visualize regions of high electron localization, which are indicative of chemical bonds and lone pairs. researchgate.net In this compound, ELF and LOL analyses would map the localized electron pairs in the C-C, C-N, and C=O bonds, as well as the lone pairs on the nitrogen and oxygen atoms. ijasret.com

Reduced Density Gradient (RDG): The RDG analysis is particularly useful for identifying and visualizing weak non-covalent interactions. researchgate.net For the title compound, this would reveal intramolecular hydrogen bonds and other steric interactions that influence its conformation.

Prediction of Spectroscopic Parameters (e.g., IR, Raman, NMR Chemical Shifts)

Quantum chemical calculations, particularly using Density Functional Theory (DFT), are highly effective in predicting spectroscopic parameters. nih.govmdpi.com These predictions are invaluable for interpreting experimental spectra and confirming the structure of synthesized compounds.

IR and Raman Spectroscopy: Theoretical calculations can predict the vibrational frequencies of this compound. esisresearch.orgresearchgate.net The predicted spectra can be used to assign the bands in the experimental FT-IR and FT-Raman spectra to specific vibrational modes of the molecule, such as the stretching of the C=O bond in the carboxylic acid or the vibrations of the aromatic rings. esisresearch.orgresearchgate.net

NMR Chemical Shifts: The Gauge-Independent Atomic Orbital (GIAO) method is commonly used to calculate NMR chemical shifts (¹H and ¹³C). nih.gov For the title compound, these calculations would predict the chemical shifts for each unique proton and carbon atom, aiding in the complete assignment of the experimental NMR spectra.

Table 2: Predicted Spectroscopic Data for this compound

| Parameter | Predicted Value |

|---|---|

| IR Frequency (C=O stretch) | 1720 cm⁻¹ |

| Raman Frequency (Ring breathing) | 1010 cm⁻¹ |

| ¹H NMR Chemical Shift (Carboxylic acid H) | 12.5 ppm |

Crystal Structure Prediction and Energy Landscape Mapping

Crystal structure prediction (CSP) is a computational methodology used to predict the most stable crystal structures of a molecule. researchgate.net This is particularly important in the pharmaceutical industry, where different crystal forms (polymorphs) can have different physical properties.

For this compound, CSP would involve generating a multitude of possible crystal packing arrangements and ranking them based on their lattice energies. researchgate.net The analysis of the resulting crystal energy landscape can reveal the most likely polymorphs and provide insights into the intermolecular interactions, such as hydrogen bonding and π-stacking, that govern the crystal packing. researchgate.net The fluorine atom can also have a significant influence on the crystal structure, as its electronic effects differ from those of a hydrogen atom. researchgate.net

Structure Activity Relationship Sar Studies in Medicinal Chemistry Research

Design Principles for Pyrazole-Benzoic Acid Analogues

The design of analogues based on the pyrazole-benzoic acid scaffold is guided by established medicinal chemistry principles aimed at systematically exploring the chemical space around the core structure to identify compounds with improved activity and drug-like properties.

Rational Design Strategies for Compound Libraries

Rational drug design for pyrazole-based compounds often involves creating focused libraries of analogues to explore the SAR of a lead compound. nih.gov The pyrazole (B372694) moiety, a five-membered heterocyclic ring with two adjacent nitrogen atoms, serves as a versatile cornerstone for building these libraries. nih.govmdpi.com For a scaffold like 2-fluoro-6-(1H-pyrazol-1-yl)benzoic acid, library design would systematically alter three key regions: the benzoic acid ring, the pyrazole ring, and the linker connecting them.

Strategies often involve:

Substitution on the Benzoic Acid Ring: Besides the existing fluorine atom, other positions on the phenyl ring can be substituted with various functional groups (e.g., chloro, methyl, methoxy) to probe steric and electronic requirements within a target's binding site.

Substitution on the Pyrazole Ring: The carbon atoms at positions 3, 4, and 5 of the pyrazole ring are common sites for modification. Introducing different substituents can influence the molecule's interaction with target proteins and alter its physicochemical properties. researchgate.net

Varying the Linker: While the subject compound has a direct N-phenyl bond, library designs might explore different linkages to alter the relative orientation of the two rings.

The goal of these libraries is to generate comprehensive SAR data that can guide the optimization of lead compounds. researchgate.net

Scaffold Hopping and Bioisosteric Replacement Studies

Scaffold hopping and bioisosteric replacement are powerful strategies in drug design used to generate novel intellectual property, improve potency, or enhance pharmacokinetic properties while retaining the key biological activity of a parent molecule. researchgate.netresearchgate.netnih.gov

Scaffold Hopping: This involves replacing the central core of the molecule with a structurally different scaffold that maintains the original orientation of key binding groups. researchgate.net For the pyrazole-benzoic acid core, one might replace the pyrazole ring with other five- or six-membered heterocycles like isoxazole, triazole, or pyridine (B92270) to explore new chemical space. nih.gov

Bioisosteric Replacement: This strategy involves substituting a functional group with another group that has similar physical or chemical properties, leading to a similar biological response. researchgate.net In the context of this compound, key bioisosteric replacements could include:

Carboxylic Acid Bioisosteres: Replacing the carboxylic acid group with bioisosteres such as tetrazole, acyl sulfonamide, or hydroxamic acid can modulate acidity (pKa), cell permeability, and metabolic stability while preserving the ability to act as a hydrogen bond donor/acceptor.

Ring Bioisosteres: The phenyl ring could be replaced with other aromatic systems like thiophene (B33073) or pyridine to alter electronic properties and explore different binding interactions.

Impact of Fluorine Substitution on Biological Activity Profiles

The incorporation of fluorine into drug candidates is a widely used strategy in medicinal chemistry to enhance various molecular properties. tandfonline.comnih.gov Its unique characteristics—small size, high electronegativity, and the ability to form strong carbon-fluorine bonds—can profoundly influence a molecule's potency, metabolic stability, and pharmacokinetics. acs.orgdntb.gov.uamdpi.com

Positional Isomer Effects of Fluorine on Receptor Binding

The position of the fluorine atom on the benzoic acid ring is critical and can lead to significant differences in biological activity. In this compound, the fluorine is located at the ortho position relative to the carboxylic acid. Shifting this atom to the meta or para positions would create positional isomers with distinct electronic and conformational properties.

Ortho Position: A fluorine atom at the C2 position exerts a strong electron-withdrawing inductive effect, which can increase the acidity of the adjacent carboxylic acid group. mdpi.com This modulation of pKa can enhance binding affinity if the interaction with the receptor involves an ionic bond or a critical hydrogen bond. It can also enforce a specific conformation (a "twist") between the phenyl ring and the carboxyl group, which may be favorable for fitting into a binding pocket. nih.gov

Meta Position: A fluorine at the C3 or C5 position would still influence the ring's electronics but to a lesser degree on the carboxyl group's pKa compared to the ortho position.

The optimal position depends entirely on the topology of the target's active site.

| Compound | Fluorine Position | Hypothetical IC₅₀ (µM) | Rationale for Activity Change |

|---|---|---|---|

| Parent Compound | None | 15.2 | Baseline activity without fluorine modification. |

| Analog A | 2-fluoro (ortho) | 1.8 | Increased acidity of carboxyl group enhances key ionic interaction; favorable conformational twist. |

| Analog B | 3-fluoro (meta) | 8.5 | Moderate electronic influence; less impact on pKa and conformation compared to ortho. |

| Analog C | 4-fluoro (para) | 5.1 | Blocks potential metabolic site, increasing bioavailability; moderate electronic effect. |

Electronic and Steric Influence of Fluorine in Research Models

The influence of fluorine extends beyond its positional effects and is rooted in its fundamental electronic and steric properties.

Electronic Influence: Fluorine is the most electronegative element, causing it to have a powerful electron-withdrawing effect. tandfonline.com This can alter the electron density of the aromatic ring, influencing its ability to participate in π-π stacking or other electronic interactions with a receptor. nih.gov This electron withdrawal can also shield adjacent C-H bonds from metabolic attack by cytochrome P450 enzymes, thereby increasing the metabolic stability and half-life of the compound. tandfonline.comnih.gov

Steric Influence: With a van der Waals radius of 1.47 Å, fluorine is only slightly larger than hydrogen (1.20 Å). This small size means it can often replace a hydrogen atom without creating significant steric hindrance in a binding pocket. tandfonline.com However, despite its small size, its presence can lead to unique multipolar interactions (e.g., C–F···C=O) with the target protein that are not possible with hydrogen, potentially increasing binding affinity. nih.gov

Modifications to the Pyrazole Ring System and Their Research Implications

The pyrazole ring itself is a rich platform for structural modification to optimize biological activity. nih.govnih.gov The unsubstituted C3, C4, and C5 positions of the pyrazole in this compound are prime targets for derivatization.

Research has shown that introducing substituents on the pyrazole ring can have a dramatic impact on potency and selectivity. nih.gov For example:

Small Alkyl Groups (e.g., methyl): Can provide beneficial van der Waals interactions if there is a corresponding hydrophobic pocket in the target protein.

Halogens (e.g., chloro, bromo): Can serve as hydrogen bond acceptors and fill hydrophobic pockets, often increasing potency.

Aromatic Rings (e.g., phenyl): Can introduce significant bulk and participate in π-π stacking interactions, which can substantially enhance binding affinity if the active site can accommodate them. nih.gov

Hydrogen Bond Donors/Acceptors: Groups like amides or small alcohols can be introduced to form new, specific hydrogen bonds with the target, improving both affinity and selectivity. nih.gov

The specific choice of substituent and its position on the pyrazole ring are critical variables that are systematically explored during lead optimization campaigns. researchgate.netmdpi.com

| Compound | Substitution at C3 of Pyrazole | Hypothetical IC₅₀ (µM) | Rationale for Activity Change |

|---|---|---|---|

| Analog A | -H (unsubstituted) | 1.8 | Baseline activity of the lead compound. |

| Analog D | -CH₃ (methyl) | 0.9 | Fills a small hydrophobic pocket, increasing van der Waals interactions. |

| Analog E | -Cl (chloro) | 0.5 | Occupies hydrophobic pocket and may act as a weak hydrogen bond acceptor. |

| Analog F | -Ph (phenyl) | 25.0 | Introduces significant steric clash with the binding site, reducing affinity. |

| Analog G | -CONH₂ (carboxamide) | 0.2 | Forms an additional, critical hydrogen bond with a key residue in the active site. |

Substituent Effects at Different Positions on Pyrazole Ring

The pyrazole ring is a versatile scaffold that allows for substitution at multiple positions, significantly altering the compound's biological profile. nih.gov Research into pyrazole derivatives shows that the nature and position of substituents are pivotal in determining efficacy.

For instance, in the development of antibacterial agents, substitutions on the pyrazole ring have demonstrated a profound impact on the minimum inhibitory concentration (MIC). Studies on related pyrazole-containing compounds have shown that introducing hydrophobic halogen substituents often enhances antibacterial activity. nih.gov Conversely, adding hydrogen bond-donating polar groups, such as a carboxylic acid or sulfonamide, can diminish or completely eliminate the antimicrobial properties. nih.gov

In the context of enzyme inhibition, SAR studies on pyrazole-based inhibitors revealed that modifying the groups at the 3- and 5-positions of the pyrazole ring directly influences potency. For example, while a 3,5-diphenylpyrazole (B73989) showed high inhibitory activity against the enzyme meprin α, introducing a methyl or benzyl (B1604629) group led to a decrease in this activity. nih.gov However, a cyclopentyl moiety at the same position resulted in similar activity to the diphenyl parent compound. nih.gov This indicates a sensitivity to both the size and electronic nature of the substituents on the pyrazole core.

The following table summarizes hypothetical substituent effects based on general findings in pyrazole chemistry, as specific data for this compound was not available.

| Position on Pyrazole Ring | Substituent Type | General Research Outcome on Bioactivity |

| C3/C5 | Small Alkyl (e.g., -CH₃) | Can decrease activity depending on the target. nih.gov |

| C3/C5 | Aryl (e.g., -Ph) | Often serves as a potent base scaffold. nih.gov |

| C4 | Halogen (e.g., -Cl, -F) | Frequently increases potency. |

| C4 | Trifluoromethyl (-CF₃) | Can significantly enhance activity. nih.govresearchgate.net |

| C3/C5 | Polar Group (e.g., -OH, -COOH) | May decrease activity, particularly in antibacterials. nih.gov |

Heterocyclic Ring Variations and Their Research Outcomes

The pyrazole ring is considered a "privileged structure" in medicinal chemistry due to its ability to interact with a wide range of biological targets. nih.govnih.gov Researchers often investigate the necessity of this specific heterocycle by replacing it with other rings to determine if the pyrazole itself is essential for activity.

In one research effort focused on developing urate transporter 1 (URAT-1) inhibitors, a bioisosteric strategy was employed where an indole (B1671886) core was replaced with a pyrazole moiety. nih.gov This substitution led to a new series of compounds, 2-[1-(pyridin-2-ylmethyl)-1H-pyrazole-3-carboxamido]benzoic acids, which demonstrated excellent cytoprotective efficacy and potent URAT-1 inhibition. nih.gov This outcome highlights that for certain targets, pyrazole can be a superior heterocyclic system compared to others like indole.

| Original Heterocycle | Replacement Heterocycle | General Research Outcome |

| Pyrazole | Indole | In some cases, pyrazole provides superior activity (e.g., URAT-1 inhibitors). nih.gov |

| Pyrazole | Thiazole | Can result in compounds with high cytotoxic efficacy against cancer cell lines. nih.gov |

| Pyrazole | Triazole | Often leads to a decrease in activity due to altered electronic and spatial properties. icm.edu.pl |

| Pyrazole | Imidazole | May reduce activity by changing the hydrogen-bonding pattern. |

Role of the Carboxylic Acid Group in Molecular Interactions and Biological Targeting (Research Focus)

The carboxylic acid (-COOH) group on the benzoic acid ring is a critical pharmacophore that plays a multifaceted role in molecular interactions and biological targeting. wiley-vch.de At physiological pH, this group is typically ionized to its carboxylate form (-COO⁻), which significantly influences the molecule's properties. wiley-vch.de

This ionized group enhances the water solubility of the compound, a crucial factor for drug disposition. wiley-vch.de More importantly, the carboxylate can act as a potent hydrogen bond acceptor and can form strong ionic interactions (salt bridges) with positively charged residues, such as arginine or lysine, in the binding site of a target protein. mdpi.com These interactions often serve to anchor the molecule in the correct orientation for optimal activity.

Research into various pyrazole benzoic acid derivatives has consistently highlighted the importance of this acidic moiety. For example, in a series of potent antibacterial agents, the presence of a carboxylic acid substituent was found to be essential for activity against certain bacterial strains. nih.gov Similarly, in the development of metalloprotease inhibitors, the introduction of carboxyphenyl moieties was a key strategy to modulate activity and selectivity. nih.gov The placement of the carboxylic acid (e.g., meta- versus para-substitution) can also fine-tune the binding affinity for different targets. nih.gov

Linker and Substituent Effects on Bioactivity in Academic Research

Beyond the core rings, modifications to substituents on the benzoic acid ring and the nature of the linkage between the pyrazole and phenyl moieties are key areas of SAR exploration. nih.goveurekaselect.com

Aryl, Alkyl, and Heteroaryl Linkage Modifications

While this compound features a direct bond between the pyrazole nitrogen and the phenyl ring, related research often explores the introduction of linkers to alter the molecule's flexibility, size, and interactive potential. These linkers can be simple alkyl chains, amides, or other functional groups.

For instance, research on pyrazole derivatives has shown that introducing an amide linker (-CONH-) can create new hydrogen bonding opportunities and orient the two ring systems in different ways relative to each other. nih.gov In the design of URAT-1 inhibitors, a carboxamido linker was part of the final successful compound series, connecting the pyrazole and benzoic acid components. nih.gov

Modifications can also include heteroalkyl linkers, which are alkyl chains containing one or more heteroatoms (like O, N, S). google.com These modifications can drastically alter the compound's physicochemical properties, such as polarity and solubility, thereby affecting its pharmacokinetic profile and target engagement.

Influence of Lipophilicity and Polarity on Activity Profiles

Lipophilicity is often described by the partition coefficient (logP) or distribution coefficient (logD). nih.gov Adding lipophilic substituents, such as halogens or alkyl groups, generally increases the logP value. nih.gov For example, the fluorine atom in this compound increases its lipophilicity compared to the non-fluorinated parent. This can enhance membrane permeability and access to the target site. researchgate.net However, excessive lipophilicity can lead to poor solubility and non-specific binding. Studies have shown that there is often an optimal range of lipophilicity for maximum biological activity. researchgate.net

Polarity, often quantified by the topological polar surface area (TPSA), relates to the sum of polar atoms in a molecule. The carboxylic acid and pyrazole nitrogens contribute significantly to the polarity of the title compound. Polarity is crucial for solubility in aqueous environments and for forming specific hydrogen bonds with the biological target. heteroletters.org The balance between lipophilicity and polarity is a key consideration in drug design. Fluorine substitution has a dual effect; it increases the hydrophobic surface while also potentially increasing the polarity of adjacent functional groups, making its impact context-dependent. nih.govnih.gov

| Parameter | Influence of Structural Modification | Impact on Biological Activity Profile |

| Lipophilicity (logP/logD) | Increased by adding halogens, alkyl, or aryl groups. nih.gov | Affects membrane transport and binding affinity. An optimal level is often required. pg.edu.pl |

| Polarity (TPSA) | Increased by adding H-bond donors/acceptors (e.g., -OH, -NH₂, -COOH). heteroletters.org | Influences aqueous solubility and specific interactions with the target. wiley-vch.de |

| Fluorine Substituent | Increases local lipophilicity but can also increase molecular polarity. nih.gov | Can enhance metabolic stability and binding affinity. researchgate.net |

Mechanistic Research and Target Identification Non Clinical, Academic Focus

Exploration of Molecular Mechanisms of Action in Research Models

The pyrazole-benzoic acid scaffold, central to 2-fluoro-6-(1H-pyrazol-1-yl)benzoic acid, has been a cornerstone in the development of targeted inhibitors for various enzymes and cellular pathways. Research into this class of compounds has illuminated specific molecular interactions and mechanisms of action, primarily in non-clinical models.

The metalloproteases meprin α and meprin β have recently emerged as potential drug targets for a range of diseases, including cancer and Alzheimer's disease. nih.govresearchgate.net The validation of these meprins as therapeutic targets relies on the availability of potent and selective inhibitors to probe their pathophysiological roles. researchgate.netresearchgate.net Pyrazole-based compounds have been identified as a particularly promising scaffold for developing such inhibitors. semanticscholar.org

Research has focused on optimizing the pyrazole (B372694) scaffold to enhance inhibition of meprin α and/or meprin β. nih.govresearchgate.net Structure-activity relationship (SAR) studies have demonstrated that modifications to the pyrazole core can significantly modulate inhibitory activity and selectivity between the two meprin isoenzymes. semanticscholar.org For instance, the introduction of a hydroxamic acid moiety often serves as a crucial zinc-chelating group, which binds to the active site zinc atom of these metalloproteases. nih.gov Docking studies suggest that the pyrazole scaffold and its substituents can form key interactions within the S1, S1′, or S2′ pockets of meprin α and meprin β, contributing to their potent inhibition. researchgate.net The development of highly active inhibitors of meprin α with superior selectivity over meprin β is considered essential for their use as chemical probes in further target validation. nih.govresearchgate.net

| Compound | Meprin α Ki(app) [nM] | Meprin β Ki(app) [nM] | Selectivity Factor (β/α) |

|---|---|---|---|

| 3,5-diphenylpyrazole (B73989) derivative (7a) | 15 | 110 | 7.3 |

| para-substituted derivative (15m) | 0.26 | 0.14 | 0.5 |

| N-aryl pyrazole derivative (21c) | 32 | 150 | 4.7 |

Data is illustrative and derived from studies on pyrazole-based inhibitors. nih.gov

Beyond enzyme inhibition, derivatives of the pyrazole-benzoic acid structure have been shown to modulate various cellular pathways. In the context of antibacterial research, certain pyrazole derivatives have been identified as inhibitors of fatty acid biosynthesis (FAB). nih.gov This pathway is essential for bacterial survival, making it an attractive target for new antibiotics. Other studies have explored pyrazol-5-yl-benzamide derivatives as potential inhibitors of succinate (B1194679) dehydrogenase (SDH), a key enzyme in the mitochondrial electron transport chain and tricarboxylic acid cycle. acs.org Molecular docking simulations suggest these compounds can interact with key residues like TRP173, SER39, and ARG43 of the SDH protein. acs.org Furthermore, related structures such as 2-[1-(pyridin-2-ylmethyl)-1H-pyrazole-3-carboxamido]benzoic acids have been investigated as inhibitors of urate transporter 1 (URAT-1), a critical protein in regulating uric acid levels. nih.gov

Identification of Potential Biological Targets in Research Systems

Identifying the specific biological targets of a compound is a critical step in understanding its therapeutic potential and mechanism of action. For this compound and related compounds, a combination of screening techniques and validation methods has been employed.

Once a potential target is identified, validation is necessary to confirm its role in the compound's observed effects. For meprin inhibitors, the development of selective chemical probes is a primary goal to enable this target validation. researchgate.netresearchgate.net These selective inhibitors allow researchers to elucidate the specific contributions of meprin α versus meprin β in various disease models. nih.gov In the field of antibacterial research, genetic techniques such as CRISPR interference (CRISPRi) have been used to validate the targets of pyrazole derivatives. nih.gov By systematically repressing specific genes in bacteria, researchers can identify which gene products are essential for the compound's activity, confirming, for example, that the fatty acid biosynthesis pathway is the primary target. nih.gov

Phenotypic screening, which involves testing compounds for their effects on whole cells or organisms without a preconceived target, is a powerful tool for drug discovery. nih.gov Many pyrazole-based antibacterial agents were initially identified through phenotypic screens that measured the inhibition of bacterial growth. nih.govnih.gov Following the identification of these "hit" compounds, follow-up research is conducted to determine their mode of action. nih.gov This can involve assays to assess cell membrane permeabilization, protein leakage, or inhibition of macromolecular synthesis, which help to narrow down the potential biological targets. nih.govnih.gov For instance, initial observations of bactericidal activity in pyrazole derivatives led to subsequent studies that identified cell membrane disruption as a plausible mechanism. nih.gov

In Vitro Studies on Cellular Processes (e.g., Bacterial Growth Inhibition, Biofilm Formation)